Perfluorodecyl iodide (C10F21I) is a fully fluorinated, long-chain alkyl halide procured primarily as a highly reactive precursor for fluorous synthesis and materials science. Characterized by a weak terminal carbon-iodine bond and an extended highly hydrophobic/oleophobic carbon backbone, it serves as a premier building block for radical perfluoroalkylation and the synthesis of fluorous-tagged catalysts. Unlike its shorter-chain analogs, perfluorodecyl iodide is a stable solid at room temperature (melting point 65–68 °C), which significantly simplifies handling, precise gravimetric dosing, and storage in both laboratory and industrial manufacturing environments .
Substituting perfluorodecyl iodide with shorter-chain analogs (such as perfluorooctyl or perfluorohexyl iodide) or different halides (such as perfluorodecyl bromide) fundamentally compromises both processability and end-product performance. Shorter-chain iodides fail to provide the extreme lipophobicity required for quantitative fluorous phase separation, leading to unacceptable catalyst leaching in fluorous solid-phase extraction (FSPE) workflows. Furthermore, attempting to substitute the reactive iodide with a bromide analog drastically reduces radical reactivity; the significantly higher C-Br bond dissociation energy prevents efficient initiation in mild Atom Transfer Radical Addition (ATRA) reactions, leading to stalled syntheses or the requirement for unselective, harsh reaction conditions [1].
Perfluorodecyl iodide is a stable solid at standard ambient conditions (MP 65–68 °C), providing a critical handling advantage over shorter-chain homologues. In direct comparison, perfluorooctyl iodide (C8F17I) has a melting point of 20–25 °C, making it prone to melting during transit or ambient storage, while perfluorohexyl iodide (C6F13I) is a volatile liquid (MP -45 °C). The solid state of the C10 compound eliminates the need for temperature-controlled storage to prevent phase changes, simplifies precise gravimetric dosing, and drastically mitigates the inhalation exposure risks associated with the higher vapor pressures of liquid perfluoroalkyl iodides .
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | 65–68 °C (Stable solid) |
| Comparator Or Baseline | Perfluorooctyl iodide (20–25 °C, borderline liquid) and Perfluorohexyl iodide (-45 °C, liquid) |
| Quantified Difference | >40 °C higher melting point than the C8 analog |
| Conditions | Standard ambient temperature and pressure (SATP) |
Procurement of the solid C10 analog simplifies logistics, reduces worker exposure to volatile PFAS, and ensures reproducible weighing in manufacturing.
For radical-mediated perfluoroalkylation, the choice of the terminal halide is critical for reaction efficiency. Perfluorodecyl iodide features a weak C-I bond with a dissociation energy of approximately 52.5 kcal/mol, allowing for facile homolytic cleavage under mild thermal or photochemical conditions. Substituting this with perfluorodecyl bromide (C10F21Br) introduces a much stronger C-Br bond (typically >68 kcal/mol), which is largely inert under standard Atom Transfer Radical Addition (ATRA) conditions. Consequently, the iodide achieves high-yield insertion into alkenes and alkynes where the bromide fails to initiate radical propagation [1].
| Evidence Dimension | Carbon-halide bond dissociation energy (BDE) |
| Target Compound Data | ~52.5 kcal/mol (C-I bond) |
| Comparator Or Baseline | Perfluoroalkyl bromides (>68 kcal/mol, C-Br bond) |
| Quantified Difference | >15 kcal/mol lower activation threshold for radical generation |
| Conditions | Homolytic cleavage in radical perfluoroalkylation (ATRA) |
Buyers must procure the iodide form for any synthetic workflow relying on radical addition, as the bromide will not react under mild catalytic conditions.
The length of the perfluoroalkyl chain directly dictates the partition coefficient of fluorous-tagged molecules between organic and fluorous phases. Catalysts tagged with the perfluorodecyl (C10) group, such as 3,5-bis(perfluorodecyl)phenylboronic acid synthesized directly from perfluorodecyl iodide, exhibit near-complete immobility in the fluorous phase. This allows for highly efficient catalyst recovery via simple fluorous solid-phase extraction (FSPE) or liquid-liquid extraction. Shorter C6 or C8 chains often result in higher solubility in the organic phase, leading to unacceptable catalyst leaching and reduced recycling efficiency over multiple reaction cycles [1].
| Evidence Dimension | Catalyst recovery efficiency via fluorous phase partitioning |
| Target Compound Data | Near-complete fluorous immobilization for C10-tagged catalysts |
| Comparator Or Baseline | C6 or C8-tagged catalysts (higher organic phase leaching) |
| Quantified Difference | Superior partition coefficient enabling multi-cycle catalyst recycling without significant mass loss |
| Conditions | Biphasic extraction (e.g., perfluorocarbon/toluene) or FSPE |
For industrial scale-up of fluorous-catalyzed reactions, the C10 precursor is mandatory to ensure cost-effective catalyst recycling and prevent product contamination.
Because of its strong fluorous phase partitioning, perfluorodecyl iodide is the preferred precursor for synthesizing fluorous-tagged catalysts, such as fluorous boronic acids for direct amide condensation. The C10 chain ensures that the resulting catalyst can be quantitatively recovered via fluorous solid-phase extraction (FSPE) without leaching into the organic product stream[1].
The low C-I bond dissociation energy makes this compound highly effective for radical perfluoroalkylation. It is heavily procured for ATRA reactions to synthesize perfluoroalkyl-substituted vinyl, alkynyl, and allylic compounds under mild photochemical or thermal initiation, where bromide analogs would fail to react [2].
The stability and solid state of perfluorodecyl iodide allow it to be utilized in greener, water-based radical addition methodologies. It successfully undergoes thermal radical addition to alkynes in water without the need for toxic cosolvents or transition metal catalysts, providing a highly processable route to fluorinated building blocks [3].
Irritant